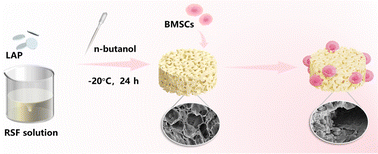Protein–inorganic hybrid porous scaffolds for bone tissue engineering†
Journal of Materials Chemistry B Pub Date: 2022-08-18 DOI: 10.1039/D2TB00853J
Abstract
Porous scaffolds hold promise in the treatment of bone defects for bone tissue engineering due to their interconnected porous structure and suitable mechanical properties. Herein, LAPONITE® (LAP), which is able to promote osteogenic differentiation, was introduced into regenerated silk fibroin (RSF) porous scaffolds. Due to hydrogen bonding and electrostatic interactions between RSF and LAP, RSF/LAP 3D porous scaffolds were successfully prepared. The pore size, porosity, and mechanical properties of the RSF/LAP 3D porous scaffolds were modulated during the preparation process. Evaluation of the proliferation of bone marrow mesenchymal stem cells (BMSCs) on the RSF/LAP 3D porous scaffolds in vitro indicated that the addition of LAP improved the adhesion and proliferation of cells. Additionally, alkaline phosphatase activity and osteospecific gene expression analysis showed that the RSF/LAP 3D porous scaffolds enhanced the osteogenic differentiation of BMSCs compared to the pristine RSF porous scaffolds, especially with a higher LAP content. The subcutaneous implantation of the RSF/LAP 3D porous scaffolds in rats demonstrated good histocompatibility in vivo. Therefore, RSF/LAP 3D porous scaffolds with good biocompatibility and biodegradability have good application prospects in the field of bone tissue engineering.


Recommended Literature
- [1] Multicolor tunable highly luminescent carbon dots for remote force measurement and white light emitting diodes†
- [2] Novel chalcone derivatives containing a 1,2,4-triazine moiety: design, synthesis, antibacterial and antiviral activities†
- [3] A facile synthesis of copper nanoparticles supported on an ordered mesoporous polymer as an efficient and stable catalyst for solvent-free sonogashira coupling Reactions†
- [4] A stereoselective and novel approach to the synthesis of 1,3-diols: simple control of diastereoselectivity
- [5] Superior power density solid oxidefuel cells by enlarging the three-phase boundary region of a NiO–Ce0.8Gd0.2O1.9 composite anode through optimized surface structure
- [6] A bicellular fluorescent ductal carcinoma in situ (DCIS)-like tumoroid to study the progression of carcinoma: practical approaches and optimization
- [7] Characterizing the structure–activity relationships of natural products, tanshinones, reveals their mode of action in inhibiting spleen tyrosine kinase†
- [8] Dimeric binding of plant alkaloid ellipticine to human serum proteins†
- [9] Annual General Meeting
- [10] Inside front cover










